Sialyl Lewis X methyl glycoside
Description
Sialyl Lewis X (sLeX) is a tetrasaccharide composed of sialic acid, galactose, N-acetylglucosamine, and fucose. explorationpub.com Its methyl glycoside counterpart is a valuable compound for investigating the intricate world of carbohydrate-protein interactions.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Sialyl Lewis X methyl glycoside | C32H54N2O23 | 834.77 | 141612-87-5 |
Sialyl Lewis X is a well-established ligand for the selectin family of adhesion molecules, which includes E-selectin, P-selectin, and L-selectin. nih.govnih.gov This interaction is fundamental to numerous physiological processes. The sLeX determinant is constitutively expressed on granulocytes and monocytes and can be induced on activated T and B lymphocytes. wikipedia.org
The binding of sLeX to selectins is a critical step in the process of leukocyte "tethering" and "rolling" along the endothelial lining of blood vessels. wikipedia.org This initial, transient adhesion allows leukocytes to slow down and survey the endothelium for signs of inflammation before firmly adhering and migrating into the underlying tissue, a process known as extravasation. nih.govnih.gov This controlled movement is essential for a proper immune response, enabling immune cells to reach sites of infection or injury. nih.gov
The physiological importance of this interaction is underscored by conditions such as Leukocyte Adhesion Deficiency Type II (LAD II), a rare genetic disorder characterized by the inability to synthesize fucosylated glycans, including sLeX. nih.gov Patients with LAD II suffer from recurrent infections due to the impaired ability of their leukocytes to home to inflammatory sites. nih.govnih.gov
Beyond the immune system, the sLeX structure plays a role in fertilization. It is present on the surface of the human egg's zona pellucida, where it facilitates the initial binding of sperm, a crucial step for successful fertilization. explorationpub.comwikipedia.org
| Selectin | Cell Type Expressing Selectin | Physiological Process | Reference |
|---|---|---|---|
| E-selectin | Endothelial cells (activated) | Leukocyte rolling and adhesion during inflammation | nih.govnih.gov |
| P-selectin | Platelets, Endothelial cells | Initial tethering and rolling of leukocytes | nih.gov |
| L-selectin | Leukocytes | Leukocyte homing to lymph nodes and sites of inflammation | wikipedia.orgnih.gov |
The role of Sialyl Lewis X as a mediator of cell adhesion is central to its biological functions. nih.gov The interaction between sLeX on one cell and a selectin on another facilitates the initial contact and subsequent adhesive events. clinisciences.com This process is not limited to leukocyte trafficking.
The adhesion mediated by sLeX is a dynamic process. The "rolling" of leukocytes along the endothelium, for instance, is a result of the rapid formation and dissociation of bonds between sLeX on the leukocyte and E-selectin on the endothelial cell. nih.gov The affinity of this interaction is relatively low, which allows for the characteristic rolling motion rather than immediate firm adhesion.
For effective binding to different selectins, the sLeX structure is often presented on specific protein scaffolds. For example, when sLeX is part of an O-glycan on P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), it can bind to P-selectin. wikipedia.org Similarly, its presentation on glycoproteins like CD43 or CD44 is important for binding to E-selectin. wikipedia.org
The very same cell adhesion mechanisms that are vital for normal physiological functions can be co-opted in disease states, particularly in cancer metastasis and chronic inflammation. nih.govwikipedia.org
Cancer Metastasis: Many types of cancer cells overexpress sLeX on their surface. nih.govresearchgate.net This allows them to mimic the behavior of leukocytes, interacting with selectins on endothelial cells to adhere to the blood vessel walls. scilit.com This adhesion is a critical step in the metastatic cascade, enabling cancer cells to exit the bloodstream and form secondary tumors in distant organs. nih.govwikipedia.org The level of sLeX expression on tumor cells often correlates with tumor stage, recurrence, and poorer patient survival. nih.govwikipedia.org
Inflammation and Autoimmune Diseases: While essential for fighting infections, the sLeX-selectin interaction can also contribute to the pathology of chronic inflammatory and autoimmune diseases. nih.gov The persistent recruitment of leukocytes to tissues can lead to damage and dysfunction. The sLeX antigen is also considered an inflammation-associated antigen on liver cells and its overexpression can be an indicator of liver disease. wikipedia.org
Other Pathologies: Recent research has also begun to explore the role of sLeX in other conditions. For instance, studies have shown an increased expression of sLeX in experimental models of Parkinson's disease, suggesting a potential role in neuroinflammatory and neurodegenerative processes. nih.gov
| Pathological Condition | Role of Sialyl Lewis X | Reference |
|---|---|---|
| Cancer Metastasis | Mediates adhesion of tumor cells to endothelium, facilitating extravasation. | nih.govnih.govwikipedia.orgscilit.com |
| Chronic Inflammation | Contributes to sustained leukocyte recruitment and tissue damage. | wikipedia.orgnih.gov |
| Hodgkin's Disease | Expressed on Reed-Sternberg cells. | nih.govwikipedia.org |
| Leukocyte Adhesion Deficiency Type II | Defective synthesis leads to impaired immune response. | nih.govwikipedia.org |
| Parkinson's Disease Models | Increased expression suggests a role in neuroinflammation. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54N2O23/c1-9-18(42)21(45)22(46)29(51-9)55-26-17(34-11(3)39)28(50-4)53-15(8-37)24(26)54-30-23(47)27(20(44)14(7-36)52-30)57-32(31(48)49)5-12(40)16(33-10(2)38)25(56-32)19(43)13(41)6-35/h9,12-30,35-37,40-47H,5-8H2,1-4H3,(H,33,38)(H,34,39)(H,48,49)/t9-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVDUZXAAXDNBM-NKMYSRQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Methodologies for the Synthesis of Sialyl Lewis X Methyl Glycoside
Chemical Glycosylation Strategies for Sialyl Lewis X Motif Construction
The assembly of the sLex tetrasaccharide backbone has been approached through various strategic routes, primarily categorized as linear or convergent syntheses. explorationpub.com These strategies depend on the sequential or block-wise construction of the oligosaccharide chain, employing a diverse toolkit of protecting groups and activation methods to achieve the desired stereochemical and regiochemical outcomes.
| Synthesis Strategy | Description | Key Features | Reference |
| Linear | Stepwise, one-by-one addition of monosaccharides to a growing chain. | Conceptually simple; can be lengthy; potential for lower overall yield. | explorationpub.com |
| Convergent | Pre-assembly of oligosaccharide blocks (e.g., disaccharides) followed by their coupling. | Fewer steps in the main pathway; often more efficient; requires synthesis of complex fragments. | explorationpub.comnih.gov |
| [2+2] Glycosylation | A type of convergent synthesis coupling two disaccharide fragments. | An efficient route to the tetrasaccharide backbone. | nih.gov |
The core of any glycosylation strategy is the reaction between a glycosyl donor and a glycosyl acceptor. The donor is a carbohydrate with a leaving group at the anomeric position, while the acceptor is a carbohydrate with one or more free hydroxyl groups. The stereochemical outcome of the glycosylation is highly dependent on the nature of the donor's leaving group, the protecting groups on both the donor and acceptor, and the reaction conditions, including the promoter or catalyst used. numberanalytics.comresearchgate.net
For sLex synthesis, the key challenges are the stereoselective formation of the α-sialyl and α-fucosyl linkages. explorationpub.com The formation of 1,2-trans linkages, like the β-galactoside in sLex, is often facilitated by "neighboring group participation" from a C-2 acyl protecting group on the galactose donor. researchgate.net Conversely, forming 1,2-cis linkages requires donors with non-participating protecting groups at the C-2 position (e.g., benzyl (B1604629) ethers) and careful selection of the activation method to control the anomeric selectivity. researchgate.net
Thioglycosides, which feature a thioalkyl or thioaryl group at the anomeric center, are widely used as glycosyl donors due to their stability during protecting group manipulations and their versatile activation methods. frontiersin.orgnih.gov They are key intermediates in both linear and convergent syntheses of sLex. nih.govnih.gov
Thioglycosides can be activated by various thiophilic promoters. researchgate.net A common system is N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf). nih.gov Another powerful promoter system is dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST). explorationpub.com The choice of activator can influence the reactivity and sometimes the stereoselectivity of the glycosylation. For example, the convergent synthesis of a protected sLex tetrasaccharide has been achieved by activating a sialyl-galactose thioglycoside donor with NIS/TfOH for reaction with a fucosyl-glucosamine acceptor. nih.gov Chemoenzymatic approaches have also utilized thioglycoside donors, where an enzymatically synthesized sialodisaccharide was converted into a p-tolyl thioglycosyl donor for subsequent chemical glycosylation. nih.gov
| Donor Type | Activation System | Application Example | Reference |
| Thioglycoside | NIS / TfOH | Convergent [2+2] synthesis of sLex. | nih.gov |
| Thioglycoside | DMTST | Convergent [AB + CD] synthesis of sLex. | explorationpub.com |
| p-Tolyl Thioglycoside | NIS / TMSOTf | Chemoenzymatic synthesis using an enzymatically derived disaccharide donor. | nih.gov |
The glycosyl phosphite (B83602) method has proven particularly effective for the synthesis of challenging glycosidic linkages, including the α-sialoside bond in sLex. acs.orgfigshare.com In this method, a glycosyl phosphite donor is activated by a catalytic amount of a Lewis acid, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.org This methodology has been applied to the synthesis of sLex mimetics and related structures. figshare.comacs.org
The synthesis of the sLex determinant has been accomplished using a sialyl phosphite as the donor for the crucial sialylation step. researchgate.net For example, a 2,3,4-O-unprotected galactose derivative was successfully sialylated using a sialyl phosphite donor, leading to the desired α-linked disaccharide. researchgate.net This disaccharide was then converted into a different type of donor (a trichloroacetimidate) for subsequent coupling, demonstrating the integration of different glycosylation methodologies within a single synthetic campaign. researchgate.net The reactivity of glycosyl phosphites can be tuned by the choice of protecting groups on the sugar backbone. acs.org
Glycosyl trichloroacetimidates are highly reactive glycosyl donors, prized for their ability to form glycosidic bonds under mild acidic conditions. numberanalytics.comfrontiersin.org They are readily prepared from the corresponding 1-hydroxy sugars and trichloroacetonitrile. nih.gov Their activation is typically achieved with catalytic amounts of Lewis acids such as boron trifluoride etherate (BF3•OEt2) or TMSOTf. nih.gov
This method has been extensively used in the synthesis of complex oligosaccharides, including sLex and its building blocks. explorationpub.comresearchgate.net For instance, a disaccharide trichloroacetimidate (B1259523) donor was used in the key coupling step to furnish the sLex tetrasaccharide. researchgate.net The stereochemical outcome of trichloroacetimidate-based glycosylations is highly dependent on factors like the solvent, temperature, and the nature of the protecting group at the C-2 position. numberanalytics.comnih.gov To achieve α-selectivity in sialylation, a sialyl trifluoroacetimidate donor bearing a trifluoroacetyl (TFA) group has been designed and used effectively. nih.gov
| Donor Type | Activator | Key Feature | Reference |
| Glycosyl Trichloroacetimidate | TMSOTf or BF3•OEt2 | High reactivity, mild activation conditions. | numberanalytics.comnih.gov |
| Sialyl Trifluoroacetimidate | Lewis Acid | Facilitates stereoselective α-sialylation. | nih.gov |
| Disaccharide Trichloroacetimidate | TMSOTf | Used in a convergent strategy to form the tetrasaccharide. | researchgate.net |
Beyond the core glycosylation reactions, the synthesis of Sialyl Lewis X methyl glycoside relies on a host of other critical chemical transformations. These include the strategic installation and removal of protecting groups to unmask specific hydroxyl groups for glycosylation at the right moment. For instance, the use of a bulky N-phthalimido group on a glucosamine (B1671600) acceptor can sterically hinder the adjacent C-3 hydroxyl group, thereby enhancing the reactivity of the C-4 hydroxyl for glycosylation. nih.gov In another example, an oxazolidinone protecting group derived from the C-5 amino and C-4 hydroxyl groups of sialic acid has been used to direct α-selective sialylation. nih.gov
Chemoenzymatic strategies represent a powerful hybrid approach, combining the flexibility of chemical synthesis with the unparalleled specificity of enzymatic catalysis. acs.orgescholarship.org Enzymes like sialyltransferases and fucosyltransferases can be used to install the challenging sialic acid and fucose linkages with perfect stereochemical and regiochemical control, often on chemically synthesized acceptors. nih.govnih.gov This approach can dramatically simplify the synthesis by avoiding complex protecting group manipulations and difficult stereochemical control issues associated with purely chemical methods. nih.govnih.govnih.gov
Protecting Group Strategies and Deprotection Techniques
The chemical synthesis of a complex oligosaccharide like this compound is a formidable task that heavily relies on a meticulous protecting group strategy. The polyhydroxylated nature of the monosaccharide building blocks requires the temporary masking of most hydroxyl groups to ensure regioselective glycosylation at a single desired position.
A common strategy involves the use of a suite of orthogonal protecting groups that can be removed under distinct conditions without affecting others. For the synthesis of sLex, this typically includes:
Benzyl (Bn) ethers: Widely used for "permanent" protection of hydroxyl groups due to their stability under a broad range of reaction conditions. They are typically removed in the final steps via hydrogenolysis over a palladium catalyst (Pd/C).
Acyl groups (e.g., Acetyl (Ac), Benzoyl (Bz)): These are often employed as "temporary" protecting groups and can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol). They can also serve as participating groups to influence the stereochemical outcome of a glycosylation, favoring the formation of 1,2-trans linkages.
Silyl ethers (e.g., tert-Butyldimethylsilyl (TBDMS), Triethylsilyl (TES)): These groups offer another layer of orthogonality and are typically cleaved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edunih.gov Their steric bulk can also influence the reactivity of neighboring functional groups.
Specialized Protecting Groups: For the challenging sialic acid moiety, specific protecting groups are often employed. For instance, a 5-N,4-O-oxazolidinone protecting group on the sialyl donor has been shown to enhance both reactivity and α-selectivity during sialylation. In some strategies, a phenylthio (PhS) group at the C-3 position of the sialic acid donor can act as a participating group to direct the formation of the α-linkage. explorationpub.com
The sequence of deprotection is as critical as the protection itself. A typical final deprotection sequence for a fully protected sLex derivative might involve saponification to remove acyl groups, followed by hydrogenolysis to cleave benzyl ethers. The acid-labile nature of the fucosidic bond requires careful control of pH during these steps to prevent its cleavage. nih.gov
Challenges in Chemical Synthesis of Complex Sialylated Glycans
Stereoselective α-Sialylation: The construction of the α-glycosidic linkage of sialic acid is notoriously difficult. nih.govrsc.org This is due to the sterically hindered anomeric center and the lack of a neighboring participating group at the C-3 position, which often leads to a mixture of α and β anomers and low yields. nih.gov The formation of an undesired 2,3-elimination byproduct is also a common issue. rsc.org
Stereoselective α-Fucosylation: While generally less problematic than sialylation, achieving high stereoselectivity for the α-fucosidic linkage can still be challenging. The acid lability of this bond further complicates the synthesis, requiring mild reaction and deprotection conditions. nih.govnih.gov
Low Reactivity of Acceptors: The hydroxyl groups of N-acetylglucosamine (GlcNAc) derivatives can exhibit low nucleophilicity, making glycosylation at these positions inefficient and requiring highly reactive glycosyl donors and optimized reaction conditions. nih.gov
Chemoenzymatic Synthesis of Sialyl Lewis X Glycans and Derivatives
To circumvent the inherent difficulties of total chemical synthesis, researchers have turned to chemoenzymatic strategies. These approaches combine the flexibility of chemical synthesis for creating core structures or modified building blocks with the unparalleled regio- and stereoselectivity of enzymes for specific glycosylation steps. nih.govresearchgate.net
Integration of Enzymatic and Chemical Steps
Chemoenzymatic synthesis of Sialyl Lewis X typically involves the chemical synthesis of a precursor oligosaccharide, which is then subjected to one or more enzymatic glycosylation reactions. A common approach is the chemical synthesis of the Lewis X (Lex) trisaccharide (Galβ1-4(Fucα1-3)GlcNAc), which then serves as a substrate for an α2-3 sialyltransferase. nih.govnih.gov
Utilizing Glycosyltransferases for Regio- and Stereoselective Glycosylation
Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with absolute regio- and stereospecificity, making them powerful tools for oligosaccharide synthesis. nih.gov
The addition of the fucose residue to form the Lex and sLex structures is catalyzed by α1-3 fucosyltransferases (α1-3-FTs). In humans, there are several such enzymes (e.g., FUT3, FUT4, FUT5, FUT6, FUT7, FUT9), each with distinct substrate specificities and efficiencies. nih.govnih.gov For example, some fucosyltransferases can act on both sialylated and non-sialylated precursors, while others show a clear preference. nih.gov Recombinant fucosyltransferases, such as the one from Helicobacter pylori, have been extensively used in the chemoenzymatic synthesis of sLex and its derivatives due to their high activity and broad substrate tolerance. nih.gov
| Fucosyltransferase | sLex Formation Potency | Lex Formation Potency |
|---|---|---|
| FT3 | Moderate | Moderate |
| FT4 | Very Limited | High |
| FT5 | Moderate | Moderate |
| FT6 | High | Moderate |
| FT7 | High | None |
| FT9 | None | High |
The final step in the biosynthesis of Sialyl Lewis X is the α2-3 sialylation of the terminal galactose residue, a reaction catalyzed by α2-3 sialyltransferases (ST3Gal). Several mammalian ST3Gal enzymes (e.g., ST3Gal3, ST3Gal4, ST3Gal6) are involved in sLex biosynthesis. explorationpub.com However, a key challenge in chemoenzymatic synthesis is that many mammalian α2-3 sialyltransferases are inhibited by the presence of the fucose residue on the Lex acceptor.
To overcome this, researchers have identified and engineered sialyltransferases from other sources. A notable example is the α2-3-sialyltransferase from Pasteurella multocida (PmST1) and its mutants, which can tolerate fucosylated substrates. nih.govrsc.org A viral α2-3-sialyltransferase (vST3Gal-I) has also been cloned and characterized, demonstrating its utility in the synthesis of sLex by its ability to sialylate the Lex acceptor. nih.govnih.gov These enzymes have been instrumental in developing efficient one-pot multi-enzyme systems for the synthesis of sLex and its sulfated analogs. rsc.orgescholarship.org
| Enzyme | Acceptor | Km (mM) | kcat (min-1) | kcat/Km (mM-1min-1) |
|---|---|---|---|---|
| MBP-Δ30vST3Gal-I-His6 | LacβMU | 0.26 ± 0.03 | 0.073 ± 0.003 | 0.28 |
| LexβMU | 0.68 ± 0.12 | 0.010 ± 0.001 | 0.015 | |
| PmST1 | LacβMU | - | - | ~19.6 |
| LexβMU | - | - | 0.023 |
Galactosyltransferases and N-acetylglucosaminyltransferases
The enzymatic synthesis of the Sialyl Lewis X (sLex) structure is a stepwise process involving several key glycosyltransferases that assemble the oligosaccharide chain with high specificity. explorationpub.comexplorationpub.com The biosynthesis of the core structure involves N-acetylglucosaminyltransferases and β1-4 galactosyltransferases. explorationpub.com These enzymes are responsible for creating the N-acetyllactosamine (LacNAc) backbone [Galβ1–4GlcNAc], which serves as the acceptor substrate for subsequent fucosylation and sialylation. explorationpub.comexplorationpub.com In a typical biosynthetic pathway, the assembly occurs through the sequential addition of monosaccharide units catalyzed by these specific transferases. nih.gov For instance, in the complete enzymatic synthesis of the mucin-type sLex epitope, a core 1 structure is first branched using a core 2 β6-N-acetylglucosaminyltransferase, followed by galactosylation using a β4-galactosyltransferase to yield the required precursor for sialylation and fucosylation. proquest.com These saccharopeptides have been shown to be surprisingly effective substrates for β(1-4)galactosyl-transferase, which, along with other transferases, adds the necessary sugar units in a regio- and stereospecific manner. nih.gov
Cofactor Regeneration Systems in Enzymatic Synthesis
A significant challenge in the large-scale enzymatic synthesis of complex glycans like Sialyl Lewis X is the high cost of the required sugar nucleotide donors, such as guanosine (B1672433) 5′-diphosphate-L-fucose (GDP-Fuc) and cytidine (B196190) 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), and the cofactors needed for their synthesis, like adenosine (B11128) 5'-triphosphate (ATP). nih.govnih.gov To overcome this economic barrier, cofactor regeneration systems are integrated into the synthesis process. nih.gov These systems are crucial for making biocatalytic processes more efficient and scalable. nih.gov
A common strategy involves using a coupled-enzymatic approach where the expensive cofactors are regenerated in situ. nih.gov For example, in the fucosylation step of sLex synthesis, the byproduct guanosine diphosphate (B83284) (GDP) must be recycled. Pyruvate (B1213749) kinase is a frequently used enzyme in these systems; it catalyzes the transfer of a phosphate (B84403) group from the inexpensive substrate phosphoenolpyruvate (B93156) (PEP) to regenerate ATP from adenosine diphosphate (ADP). nih.gov This regenerated ATP can then be used by other enzymes in the cascade, for instance, by L-fucokinase/GDP-fucose pyrophosphorylase (FKP) to convert L-fucose into the high-energy donor GDP-fucose. nih.govnih.gov This approach avoids the stoichiometric use of expensive sugar nucleotides, simplifies product purification, and prevents product loss during multiple intermediate purification steps. nih.gov
| Component | Function in Regeneration Cycle | Reference |
| Pyruvate Kinase | Catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, regenerating ATP. | nih.gov |
| Phosphoenolpyruvate (PEP) | Inexpensive phosphate donor used by pyruvate kinase. | nih.gov |
| ATP | Regenerated cofactor used to power the synthesis of sugar nucleotide donors. | nih.gov |
| FKP (L-fucokinase/GDP-fucose pyrophosphorylase) | Utilizes ATP to convert L-fucose into the activated donor GDP-fucose. | nih.govnih.gov |
Advantages of Chemoenzymatic Approaches for Complex Glycan Synthesis
Chemoenzymatic synthesis has emerged as a powerful and attractive strategy for producing complex glycans like Sialyl Lewis X, as it merges the benefits of both chemical and enzymatic methods. researchgate.netnih.govrsc.org This approach circumvents many of the challenges associated with purely chemical or purely enzymatic syntheses. rsc.org
The primary advantages of chemoenzymatic strategies include:
High Selectivity: Enzymes such as glycosyltransferases exhibit exceptional regio- and stereoselectivity, ensuring the formation of specific glycosidic linkages without the need for the laborious and often yield-reducing protection and deprotection steps that characterize traditional chemical synthesis. nih.govrsc.org
Flexibility: Chemical synthesis provides the flexibility to create unnatural precursors or modified building blocks that may not be recognized by natural enzymatic pathways. nih.govnih.gov These chemically synthesized modules can then be extended or modified by enzymes.
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous solutions under mild conditions of temperature and pH, which helps to preserve sensitive functional groups within the molecule. nih.gov
For sLex synthesis, a typical chemoenzymatic approach might involve the chemical synthesis of a core precursor, followed by enzymatic steps to add the galactose, sialic acid, and fucose residues using specific glycosyltransferases. researchgate.netnih.gov This combination allows for the creation of a diverse library of sLex analogues for structure-activity relationship studies. researchgate.net
Enzymatic Synthesis of Sialyl Lewis X and Analogues
Whole-Cell Biocatalysis and Engineered Strains
Whole-cell biocatalysis leverages intact microbial cells, such as engineered strains of Escherichia coli, as self-contained factories for the synthesis of complex molecules. researchgate.net This strategy is advantageous because it circumvents the need for enzyme purification and provides the necessary cofactors and regeneration systems endogenously. researchgate.net For the production of sLex and other complex glycans, E. coli has been engineered to express the eukaryotic-like glycosylation pathways it natively lacks. researchgate.net
This metabolic engineering involves introducing the genes for the required heterologous glycosyltransferases into the host bacterium. researchgate.net For example, to produce terminally sialylated N-glycoproteins, a synthetic pathway can be constructed in the E. coli periplasm. nih.gov Such a pathway might include enzymes for synthesizing the sugar nucleotide donor CMP-Neu5Ac, various glycosyltransferases to build the oligosaccharide chain, and an oligosaccharyltransferase (OTase) like PglB from Campylobacter jejuni to transfer the completed glycan to a target protein. nih.govresearchgate.net Researchers have successfully engineered E. coli to produce sialylated structures by co-expressing glycosyltransferases from organisms like Haemophilus influenzae and sialyltransferases from sources like Photobacterium leiognathi. nih.govresearchgate.net While this approach holds great promise for scalable production, challenges such as reduced host cell growth and lower final product yields compared to unmodified proteins remain areas of active research. nih.gov
Cell-Free Enzyme Systems for Glycan Assembly
Cell-free systems offer a powerful alternative to whole-cell biocatalysis for the synthesis of complex glycans. nih.gov In this approach, the transcriptional and translational machinery and other essential enzymes are extracted from cells (commonly E. coli) and used for production in a test tube. youtube.com This in vitro environment provides precise control over all reaction components and conditions, free from the constraints of cell viability and complex regulatory networks. nih.govyoutube.com
The open nature of cell-free systems allows for the direct addition and manipulation of substrates, enzymes, and cofactors, facilitating process optimization. youtube.com It is particularly well-suited for synthesizing glycans because it allows for the sequential addition of enzymes in one-pot reactions to build complex structures step-by-step. nih.gov This method avoids the need for protecting group chemistry and allows for high conversions using unprotected monosaccharides as substrates under mild, aqueous conditions. nih.gov For example, a cell-free system for sLex synthesis could involve a cascade of purified or crude extracts of glycosyltransferases, along with the necessary sugar nucleotide donors and cofactor regeneration systems. While challenges in efficiency and the need for multiple purification steps can exist, advances have led to the development of more streamlined processes, such as using solid-support-based systems to simplify purification. nih.gov
| System Type | Key Advantages | Key Disadvantages | Reference |
| Whole-Cell Biocatalysis | Cofactors supplied and regenerated in vivo; no enzyme purification needed. | Potential toxicity of products to host; complex cellular regulation; transport of intermediates across membranes. | researchgate.net |
| Cell-Free Systems | Precise control of reaction; easy addition of substrates/enzymes; no cell viability concerns; simplified purification. | Higher cost due to purified components; enzyme stability can be an issue. | nih.govyoutube.com |
Trans-Sialylation Strategies and Sialidases
An alternative enzymatic strategy for sialylation that circumvents the use of the expensive and unstable sugar nucleotide donor CMP-Neu5Ac is trans-sialylation. nih.gov This method utilizes a class of enzymes called trans-sialidases, which are distinct from standard sialyltransferases. The most studied of these is the trans-sialidase from the parasite Trypanosoma cruzi (TcTS). nih.gov
Unlike sialyltransferases, which use CMP-Neu5Ac as the sialic acid donor, TcTS catalyzes the transfer of a sialic acid residue from a sialylated donor molecule (often an easily accessible glycoprotein (B1211001) like fetuin) directly to a suitable acceptor, such as a terminal β-galactosyl residue on a glycan. nih.govfiocruz.br The reaction proceeds via a ping-pong mechanism where the enzyme first forms a covalent sialyl-enzyme intermediate, which is then resolved by the attack of the acceptor molecule. nih.gov This process specifically forms a Siaα2-3Gal linkage, which is the linkage found in Sialyl Lewis X. nih.gov
Furthermore, some sialyltransferases, which are primarily used for synthesis, possess an undesirable, competing sialidase (hydrolytic) activity. nih.gov Through protein engineering, mutants of these enzymes have been created with reduced sialidase activity, making them more efficient catalysts for synthesis. For example, the M144D mutant of the α2-3-sialyltransferase from Pasteurella multocida (PmST1) is particularly effective for the direct sialylation of fucosylated acceptors to produce sLex and its sulfated analogues. nih.govescholarship.orgacs.org
Solid-Phase Synthesis of Sialyl Lewis X Derivatives
The solid-phase synthesis of oligosaccharides, including derivatives of Sialyl Lewis X, represents a significant advancement in carbohydrate chemistry, enabling more efficient and automated production compared to traditional solution-phase methods. This approach involves attaching the initial sugar to an insoluble polymer support and sequentially adding monosaccharide units. The solid support facilitates the purification process, as excess reagents and by-products can be removed by simple filtration. Both chemical and enzymatic strategies have been successfully applied to the solid-phase synthesis of Sialyl Lewis X and its analogues. explorationpub.comcapes.gov.br
| Step Number | Description | Location |
| 1-6 | Sequential addition of monosaccharide building blocks | On-Resin |
| 7 | Cleavage of the tetrasaccharide from the resin | - |
| 8-9 | Deprotection of the functional groups | In-Solution |
Another innovative approach involves the parallel synthesis of Sialyl Lewis X mimetics on a solid phase. nih.gov This method utilizes a novel anchoring group, p-(acyloxymethyl)benzylidene acetal (B89532) (p-AMBA), which allows for the bidirectional functionalization of glycosylated amino acid derivatives. nih.gov This strategy has proven effective for the rapid generation of a library of fucopeptides that act as Sialyl Lewis X mimetics. nih.gov
Enzymatic synthesis on a solid support offers the advantages of high stereoselectivity and regioselectivity, often eliminating the need for complex protecting group strategies. A successful solid-phase enzymatic synthesis of a Sialyl Lewis X tetrasaccharide has been demonstrated using a Sepharose matrix. nih.govacs.org In this method, a GlcNAc-functionalized Sepharose with a long linker arm was used as the starting point. The synthesis involved the sequential action of three different enzymes: galactosyltransferase, sialyltransferase, and fucosyltransferase, along with their corresponding nucleotide sugar donors. nih.gov
The efficiency of the enzymatic galactosylation step was found to be dependent on the length of the linker arm connecting the initial sugar to the Sepharose support. nih.govacs.org
| Linker | Yield of Enzymatic Galactosylation |
| Short | 70% |
| Long | 98% |
This clear correlation highlights the importance of the linker in providing sufficient accessibility for the enzymes to act on the substrate. The complete, three-step enzymatic synthesis on the long-linker Sepharose support, followed by cleavage from the resin, afforded the free Sialyl Lewis X tetrasaccharide derivative in a total yield of 57% after purification. nih.govacs.org This chemoenzymatic strategy has also been extended to the synthesis of O-glycopeptides containing O-linked Sialyl Lewis X, demonstrating its versatility. capes.gov.br
Iii. Biological and Biomedical Research Applications of Sialyl Lewis X Methyl Glycoside
Glycobiology of Cell Adhesion and Trafficking
The study of cell adhesion and trafficking, fundamental processes in immunology and cancer biology, has been significantly advanced by the use of Sialyl Lewis X methyl glycoside. This compound mimics the natural ligands for selectins, a family of adhesion molecules that mediate the initial contact between leukocytes and the endothelial lining of blood vessels.
Elucidating Selectin-Ligand Interactions
This compound is instrumental in dissecting the intricate interactions between selectins and their carbohydrate ligands. nih.gov These interactions are the foundation of the initial tethering and rolling of leukocytes at sites of inflammation, a critical step in the immune response. wikipedia.org
The Sialyl Lewis X determinant is a key ligand for all three members of the selectin family: E-selectin, P-selectin, and L-selectin. glycoforum.gr.jpnih.gov E-selectin is expressed on endothelial cells upon stimulation by inflammatory cytokines, while P-selectin is rapidly mobilized to the surface of both endothelial cells and platelets. nih.gov L-selectin is constitutively expressed on most leukocytes. nih.gov
The binding of Sialyl Lewis X to these selectins is a calcium-dependent process. nih.gov For E-selectin, the sLex determinant can be part of either N-linked or O-linked glycans on the cell surface. wikipedia.org P-selectin recognition often requires the sLex motif to be presented on specific glycoprotein (B1211001) scaffolds, such as P-selectin glycoprotein ligand-1 (PSGL-1), where sulfation of nearby tyrosine residues also plays a crucial role. wikipedia.orgglycoforum.gr.jp L-selectin binding can be enhanced by the sulfation of the sLex structure, forming sialyl 6-sulfo Lewis X, which is considered a high-affinity ligand. glycoforum.gr.jp Research has shown that this compound can act as a competitive inhibitor of these interactions, highlighting the importance of the carbohydrate structure in selectin recognition. nih.gov
The interaction between Sialyl Lewis X on leukocytes and selectins on endothelial cells is a prerequisite for leukocyte extravasation, the process by which white blood cells exit the bloodstream to enter tissues. nih.govwikipedia.org This process is fundamental to the inflammatory response, allowing immune cells to reach sites of infection or injury. wikipedia.org The initial tethering and subsequent rolling of leukocytes along the vascular endothelium are mediated by these selectin-sLex bonds. wikipedia.orgglycoforum.gr.jp
This compound is used in research to probe and understand this critical process. By competing with the natural sLex ligands, it can modulate leukocyte adhesion and provide insights into the mechanics of extravasation. This process is not only crucial for normal immune surveillance but is also implicated in the pathology of various inflammatory diseases. biorxiv.org Furthermore, the homing of lymphocytes to specific tissues, such as the skin and lymph nodes, also involves selectin-dependent mechanisms where sLex and its modified forms play a central role. glycoforum.gr.jp
Surface plasmon resonance (SPR) has been a valuable technique for quantifying the kinetics and affinity of the interaction between Sialyl Lewis X and selectins. Studies have revealed that the binding affinity of monomeric sLex to selectins is relatively low. nih.gov
One study using an sLex analogue, TBC1269, determined its binding to P-selectin to have a dissociation constant (KD) of approximately 111.4 μM. nih.gov The on-rate (kon) and off-rate (koff) were found to be high, with a koff greater than 3 s-1 and a kon greater than 27,000 M-1s-1, suggesting rapid binding and dissociation, which is characteristic of the transient interactions required for leukocyte rolling. nih.gov It is expected that the binding kinetics of this compound to selectins would be similar. nih.gov These kinetic parameters are crucial for understanding the dynamic nature of leukocyte tethering and rolling under the shear forces of blood flow.
Table 1: Kinetic and Affinity Data for Sialyl Lewis X Analogue Binding to P-selectin
| Parameter | Value |
| Dissociation Constant (KD) | ~111.4 μM nih.gov |
| On-rate (kon) | > 27,000 M-1s-1 nih.gov |
| Off-rate (koff) | > 3 s-1 nih.gov |
This data is for the sLex analogue TBC1269 and is expected to be similar for Sialyl Lewis X-selectin interactions.
Modulation of Cell Adhesion using this compound and Mimetics
The critical role of the Sialyl Lewis X-selectin interaction in inflammation and cancer has driven the development of strategies to modulate this adhesion pathway. This compound and its mimetics are at the forefront of this research.
Given the low affinity of monomeric Sialyl Lewis X, significant research has focused on developing glycomimetics and antagonists with improved potency and drug-like properties. nih.gov These molecules aim to competitively inhibit the binding of natural sLex-bearing ligands to selectins, thereby blocking the initial steps of leukocyte adhesion and extravasation. nih.govnih.gov
These antagonists are designed to mimic the key structural features of Sialyl Lewis X required for selectin recognition. nih.gov Strategies to enhance binding affinity include multivalent presentations of the sLex motif and modifications to the carbohydrate backbone to improve metabolic stability and conformational rigidity. The development of these antagonists holds promise for new therapeutic approaches to a variety of inflammatory conditions. nih.gov For instance, glycomimetics have been shown to attenuate the adhesion of leukocytes to endothelial cells. nih.gov
Compound Names Mentioned in the Article
This compound in Immunology
The Sialyl Lewis X (sLeX) determinant is a critical carbohydrate antigen in the immune system, primarily mediating the initial tethering and rolling of leukocytes on activated endothelium, a crucial step for their migration to sites of inflammation. wikipedia.orgmdpi.com
Immunomodulatory Roles of Sialyl Lewis X Expression
Sialyl Lewis X plays a significant immunomodulatory role by governing leukocyte trafficking and influencing T-cell responses. wikipedia.orgnih.gov It is constitutively expressed on granulocytes and monocytes but is induced on T and B lymphocytes upon activation. wikipedia.org This differential expression is particularly evident in T helper (Th) cell subsets, where sLeX is preferentially expressed on activated Th1 cells but not on Th2 cells, suggesting a role in directing specific types of immune responses. wikipedia.org
The expression of sLeX on T cells is closely linked to their activation and memory status. nih.gov Studies have shown that sLeX is found on subpopulations of both CD4+ and CD8+ T cells and that its expression is upregulated following stimulation. nih.gov Furthermore, sLeX-positive CD4+ T cells are enriched within the memory (CD45RO+) population and exhibit higher proliferative responses to stimuli compared to their sLeX-negative counterparts. nih.gov The appearance of sLeX on Th cells, driven by the expression of enzymes like α1,3-fucosyltransferase VII (FucT VII), enables these cells to bind to P-selectin on endothelial surfaces, facilitating their migration across the endothelial barrier into tissues. mdpi.com The critical role of sLeX in immune surveillance and pathology is highlighted in studies of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, where 6-sulfo sialyl Lewis X glycans are essential for lymphocyte homing and the development of the disease. researchgate.net
Antigenic Properties and Antibody Recognition (e.g., CSLEX1)
Sialyl Lewis X is a well-defined carbohydrate antigen, also known as CD15s, that can be recognized by specific monoclonal antibodies (mAbs). wikipedia.orgfishersci.com One of the most widely used antibodies for its detection is CSLEX1. fishersci.combdbiosciences.com
The CSLEX1 mAb is an IgM isotype antibody that specifically binds to the α2-3 sialylated form of lacto-N-fucopentaose III, which constitutes the sLeX structure. fishersci.comcellosaurus.org It was originally developed by immunizing mice with membrane proteins from human stomach adenocarcinoma tissue. bdbiosciences.com CSLEX1 recognizes sLeX on a variety of cells, including granulocytes, monocytes, and various tumor cells. fishersci.com Functionally, it has been demonstrated that the sLeX structure recognized by CSLEX1 serves as a ligand for both E-selectin and P-selectin. fishersci.com
CSLEX1 has proven to be a robust tool in biomedical research for identifying sLeX expression and function. biocompare.com It is frequently used in techniques such as flow cytometry, western blotting, and immunohistochemistry to detect sLeX on cells and tissues. bdbiosciences.combiocompare.comnih.gov In functional assays, the CSLEX1 antibody can inhibit the adhesion of sLeX-expressing cells (like the HL-60 cell line) to endothelial cells or to purified selectin-coated plates, confirming the role of the sLeX epitope in these cell-cell interactions. bdbiosciences.com However, it is noted that conventional antibodies like CSLEX1 show poor reactivity with mouse tissues, which has led to the development of newer mAbs, such as F1 and F2, for cross-species studies. nih.gov
Table 2: Characteristics of the CSLEX1 Monoclonal Antibody
| Characteristic | Description | Reference(s) |
|---|---|---|
| Antigen Specificity | Sialyl Lewis X (CD15s); α2-3 sialosylated form of lacto-N-fucopentaose III. | fishersci.comcellosaurus.org |
| Isotype | Mouse IgM, κ | bdbiosciences.com |
| Target Cells | Human granulocytes, monocytes, normal and tumor cells of diverse origin. | fishersci.com |
| Function of Target | Ligand for E-selectin and P-selectin, mediating cell adhesion. | fishersci.com |
| Research Applications | Flow cytometry, Western blotting, ELISA, immunohistochemistry, functional blocking of cell adhesion. | bdbiosciences.combiocompare.comnih.gov |
| Limitations | Poor reactivity with mouse sLeX. | nih.gov |
Autoimmunity and Inflammatory Diseases
The interaction between sLeX and selectins is a central mechanism in the recruitment of leukocytes to inflamed tissues, implicating sLeX in the pathology of various autoimmune and inflammatory diseases. mdpi.com Defective synthesis of sLeX can lead to immunodeficiency, specifically leukocyte adhesion deficiency type 2, underscoring its fundamental role in proper immune function. wikipedia.org
In the context of autoimmunity, alterations in sialylation patterns, including the expression of sLeX, can contribute to the breakdown of self-tolerance and the perpetuation of chronic inflammation. mdpi.comnih.gov Sialic acid-containing structures modulate immune cell trafficking and signaling, and their dysregulation can lead to an overactive immune system. mdpi.com For example, 6-sulfo sLeX glycans are critically involved in lymphocyte homing to lymph nodes, and their presence is essential for the development of experimental autoimmune encephalomyelitis (EAE), indicating that targeting this glycan could be a therapeutic strategy for autoimmune conditions like multiple sclerosis. researchgate.net
Therapeutic Potential in Acute and Chronic Inflammation
Given its central role in mediating leukocyte adhesion, blocking the sLeX-selectin interaction is a promising therapeutic strategy for a range of inflammatory conditions. Sialyl Lewis X mimetics and antibodies have shown potential in reducing immune cell recruitment and inflammation. consensus.app
In a murine model of allergic asthma, administration of an anti-sLeX monoclonal antibody (F2) significantly suppressed the infiltration of eosinophils into the lungs and decreased levels of Th2 cytokines and chemokines. researchgate.net In a different context, structural analogs of sLeX, such as glycyrrhizin (B1671929) and carminic acid, were found to attenuate the adhesion of leukocytes to endothelial cells that had been activated by ionizing radiation, suggesting a role for these agents in preventing radiation-induced inflammation. wustl.edu Furthermore, the inflammation-induced increase of sLeX on the acute-phase protein alpha 1-acid glycoprotein is thought to be a physiological feedback mechanism on the leukocyte-endothelium interaction. nih.gov
Role in Chronic Inflammatory Diseases (e.g., Atherosclerosis, Thrombosis)
The sLeX-selectin pathway is also a key contributor to the pathophysiology of chronic inflammatory diseases of the vasculature, such as atherosclerosis and thrombosis. nih.govnih.gov
Thrombosis: The interaction between P-selectin on activated platelets and sLeX on leukocytes plays an important role in platelet-mediated thrombus formation. nih.govahajournals.org In a canine model of recurrent coronary arterial thrombosis, administration of a sLeX-containing oligosaccharide analog (SLeX-OS) reduced the formation of thrombi. ahajournals.orgahajournals.org This effect was achieved by inhibiting the expression of P-selectin on platelets and preventing the adherence of both platelets and leukocytes to the damaged endothelium. ahajournals.org These findings suggest that the sLeX-P-selectin axis is a critical component in the development of acute coronary syndromes. nih.govahajournals.org
Atherosclerosis: Atherosclerosis is fundamentally an inflammatory disease, and the recruitment of leukocytes to the arterial wall is a key initiating event. The interaction between selectins on the vascular endothelium and their glycan ligands, including sLeX on leukocytes, facilitates the initial tethering and rolling that leads to leukocyte infiltration into the vessel wall. nih.gov The enzyme ST3Gal4, a sialyltransferase, is critically required for generating functional selectin ligands. Mice deficient in this enzyme exhibit impaired selectin-dependent leukocyte adhesion, highlighting the importance of proper sialylation in the early stages of atherosclerosis. nih.gov
This compound in Cancer Research
The carbohydrate antigen Sialyl Lewis X (sLeX) has garnered significant attention in oncology due to its aberrant expression on the surface of various cancer cells and its association with tumor progression and metastasis. embopress.orgnih.govnih.govmdpi.com While research often focuses on the broader sLeX structure on cellular glycoproteins and glycolipids, studies involving this compound as a research tool have been instrumental in elucidating the fundamental roles of the sLeX epitope in cancer biology. This compound provides a simplified, yet specific, molecule for investigating the interactions and pathways mediated by the sLeX antigen.
Sialyl Lewis X is recognized as a tumor-associated carbohydrate antigen (TACA). nih.govexplorationpub.comresearchgate.net Its expression is typically low or absent on most normal epithelial tissues but becomes significantly upregulated in a variety of malignancies. nih.govmdpi.com This differential expression makes it a subject of interest for its potential as a biomarker and a therapeutic target. The appearance of sLeX on cancer cells is a result of altered glycosylation pathways, a hallmark of malignant transformation. nih.govnih.gov The biosynthesis of sLeX and its structural isomer, Sialyl Lewis A (sLeA), can be mutually exclusive, and their relative expression can vary between different types of cancer. nih.gov For instance, in colorectal cancer, a decrease in the expression of the enzyme B4GALNT2, which synthesizes the Sd(a) antigen, can lead to an increase in sLeX expression. mdpi.commdpi.com
The sLeX antigen is a tetrasaccharide composed of N-acetylneuraminic acid (Neu5Ac), galactose (Gal), fucose (Fuc), and N-acetylglucosamine (GlcNAc). nih.govexplorationpub.com It is commonly found as a terminal structure on both glycoproteins and glycolipids on the cell surface. explorationpub.com The presence of sLeX and the related sLeA antigen has been linked to poor prognosis in patients with breast and colorectal carcinoma. embopress.orgpnas.org
A critical role of Sialyl Lewis X in cancer progression is its function as a ligand for selectins, a family of cell adhesion molecules expressed on endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin). embopress.orgnih.govfrontiersin.org The interaction between sLeX on circulating tumor cells and selectins on endothelial cells facilitates the initial steps of metastasis: the tethering and rolling of cancer cells along the blood vessel wall. mdpi.com This adhesion is a crucial prerequisite for the subsequent extravasation of tumor cells into distant tissues to form secondary tumors. mdpi.com
Studies have demonstrated that tumor cells with higher levels of sLeX expression exhibit increased adhesion to E-selectin and a greater metastatic potential. embopress.orgaacrjournals.org For example, down-regulation of sLeX expression in cancer cell lines has been shown to reduce their binding to selectins and decrease their metastatic capabilities. mdpi.com Conversely, forcing the expression of sLeX in tumor cells enhances their adhesion to selectins in vitro and their metastatic potential in vivo. mdpi.com This process is not limited to hematogenous spread; sLeX expression is also significantly associated with lymphatic invasion. nih.govnih.gov A meta-analysis of 29 studies confirmed that sLeX overexpression is significantly related to lymphatic invasion, venous invasion, and various stages of tumor progression (T, N, and M stages). nih.govnih.gov
The aberrant expression of Sialyl Lewis X on tumor cells and its role in metastasis underscore its potential as a prognostic and diagnostic biomarker in various cancers. embopress.orgnih.govnih.gov
The expression of Sialyl Lewis X has been detected in a wide range of cancers, making it a versatile biomarker candidate.
Pancreatic Cancer: While Sialyl Lewis A (as the CA19-9 antigen) is the most established biomarker for pancreatic cancer, it is not elevated in all patients. nih.govconsensus.app Research has shown that sLeX is elevated in the plasma of some pancreatic cancer patients who are negative for sLeA. nih.govconsensus.app Combining the detection of both sLeA and sLeX can improve the diagnostic accuracy for pancreatic cancer. explorationpub.comnih.govresearchgate.net Studies have also found sLeX on mucins like MUC1 and MUC5AC in pancreatic ductal adenocarcinoma tissues. nih.gov
Breast Cancer: In breast cancer, sLeX expression has been associated with a higher risk of metastasis and is more frequently observed in estrogen receptor (ER)-negative tumors. nih.govaacrjournals.orgnih.gov High sLeX expression in ER-positive tumors has been specifically linked to bone metastasis. aacrjournals.orgaacrjournals.org Serum levels of sLeX have also been suggested as a useful marker for monitoring breast cancer patients for metastasis. explorationpub.comnii.ac.jp
Colon Cancer: Increased expression of sLeX in colorectal cancer is correlated with tumor invasion, lymph node metastasis, and advanced disease stage. nih.govaacrjournals.org The expression of sLeX has been proposed as a potent marker for recurrence in colorectal cancer patients. aacrjournals.org Distinctive core 2 O-glycans carrying the terminal sLeX antigen have been found exclusively in cancerous regions of the colon compared to healthy mucosa. nih.gov
Hepatocellular Carcinoma (HCC): In HCC, the expression of sLeX appears to be more complex. Some studies suggest that a decrease in sLeX expression in cancerous regions compared to noncancerous regions is associated with vascular invasion and larger tumors. documentsdelivered.com Other research indicates that sLeX expression in diseased liver tissue may predict the emergence of HCC. researchgate.netnih.gov
Table 1: Sialyl Lewis X Expression and its Clinical Significance in Various Cancers
Given its role in metastasis and its prevalent expression on cancer cells, Sialyl Lewis X represents an attractive target for cancer therapy. nih.govresearchgate.netnih.gov Therapeutic strategies aimed at inhibiting the sLeX-selectin interaction are being explored to prevent metastatic spread. These approaches include the development of small molecule inhibitors, antibodies, and glycomimetics that can block the binding of sLeX on tumor cells to selectins on the endothelium.
Antibodies targeting sLeX and the related sLeA antigen have shown promise in preclinical models. nih.govaacrjournals.orgnih.gov For example, antibodies can be engineered to mediate tumor clearance through Fc-FcγR interactions. nih.gov Furthermore, antibodies targeting sLeX-carrying glycoproteins can be conjugated with cytotoxic drugs to create antibody-drug conjugates (ADCs), which can deliver a therapeutic payload directly to the tumor cells, thereby minimizing systemic toxicity. nih.govaacrjournals.org Another intriguing aspect is the observation that tumor cells expressing high levels of sLeX may be more susceptible to attack by natural killer (NK) cells, suggesting a potential interplay between sLeX expression and the immune system's ability to recognize and eliminate cancer cells. pnas.org
Therapeutic Targeting of Sialyl Lewis X in Cancer
Inhibition of Sialyl Lewis X Biosynthesis in Cancer Cells
The overexpression of Sialyl Lewis X (sLeX) on the surface of cancer cells is closely associated with their metastatic potential. This has led to research into strategies that inhibit the biosynthesis of sLeX as a potential anti-cancer therapy. One such approach involves metabolic engineering, where cells are provided with synthetic precursors that disrupt the normal glycosylation pathways.
A notable example is the use of peracetylated 5-thio-L-fucose (5T-Fuc). nih.govnih.gov This compound is taken up by cancer cells and is metabolically converted into a sugar nucleotide analog, GDP-5T-Fuc. nih.govnih.gov This analog then acts as an inhibitor of fucosyltransferases (FUTs), the enzymes responsible for the final step in sLeX biosynthesis—the transfer of a fucose residue to the carbohydrate acceptor. nih.govnih.gov Studies have shown that GDP-5T-Fuc itself is not effectively transferred by FUT3 or FUT7. nih.govnih.gov By blocking FUT activity, 5T-Fuc effectively reduces the presentation of sLeX on the surface of cancer cells, such as the HepG2 human liver cancer cell line, with an EC50 in the low micromolar range. nih.govnih.gov Consequently, the adhesive properties of these cells to selectin-coated surfaces and human endothelial cells are significantly impaired, which is a critical step in metastasis. nih.govnih.gov
Another strategy involves the use of disaccharide precursors that act as primers for the synthesis of oligosaccharides related to the Lewis antigens. aacrjournals.org One such compound, AcGnG-NM, was shown to inhibit the expression of sLeX on the surface of LS180 human colon adenocarcinoma cells. aacrjournals.org This inhibition of sLeX expression, in turn, reduces the metastatic potential of these tumor cells by interfering with selectin-dependent processes that promote metastasis, such as platelet adhesion and attachment to endothelial cells. aacrjournals.org Interestingly, this disaccharide precursor did not affect the expression of the related sialyl Lewis a (sLea) antigen on the cell surface. aacrjournals.org
| Inhibitor | Mechanism of Action | Observed Effect on Cancer Cells | Cell Line Studied |
|---|---|---|---|
| Peracetylated 5-thio-L-fucose (5T-Fuc) | Metabolically converted to GDP-5T-Fuc, which inhibits fucosyltransferase (FUT) activity. nih.govnih.gov | Limits sLeX presentation on the cell surface and impairs adhesion to endothelial cells. nih.govnih.gov | HepG2 (human liver cancer) nih.govnih.gov |
| AcGnG-NM (disaccharide precursor) | Acts as a primer for oligosaccharide synthesis, diverting the pathway from producing sLeX on endogenous glycoconjugates. aacrjournals.org | Reduces cell-surface sLeX expression and inhibits metastatic potential. aacrjournals.org | LS180 (human colon adenocarcinoma) aacrjournals.org |
Sialyl Lewis X Mimetics as Therapeutic Agents
Given the crucial role of the Sialyl Lewis X-selectin interaction in cancer metastasis, the development of sLeX mimetics as therapeutic agents is an active area of research. nih.gov These mimetics are designed to competitively inhibit the binding of cancer cells expressing sLeX to selectins on endothelial cells, thereby preventing a key step in the metastatic cascade. mdpi.com
Research has shown that targeting tumor-derived sialoglycans, including sLeX, is a promising strategy for cancer therapy. nih.gov Down-regulation of sLeX expression through genetic knockdown of key glycosyltransferases has been demonstrated to reduce the binding of cancer cells to selectins and decrease their metastatic capabilities. mdpi.com Conversely, forcing the expression of sLeX in cancer cells increases their adhesion to selectins in vitro and their metastatic potential in vivo. mdpi.com
While direct mimetics of sLeX are under investigation, studies on related structures provide proof of concept. For instance, peptides that mimic the structure of sialyl Lewis a (sLea), a structural isomer of sLeX that also binds to selectins, have been shown to inhibit the formation of experimental pulmonary metastases. mdpi.com This highlights the potential of molecules that can effectively block the selectin-ligand binding interface. The overarching goal of this therapeutic approach is to limit the dissemination of tumor cells, expose immunogenic tumor antigens, and enhance anti-cancer immunity. nih.gov
| Therapeutic Approach | Mechanism | Potential Outcome | Supporting Evidence |
|---|---|---|---|
| Sialyl Lewis X Mimetics | Competitively inhibit the binding of sLeX-expressing cancer cells to selectins on endothelial cells. mdpi.com | Reduction of cancer cell adhesion and metastasis. mdpi.com | Peptide mimetics of the related sLea antigen inhibit pulmonary metastases. mdpi.com |
| Inhibition of sLeX Biosynthesis | Prevents the formation of the sLeX ligand on the cancer cell surface. nih.govaacrjournals.org | Decreased metastatic ability. aacrjournals.orgmdpi.com | Down-regulation of key glycosyltransferases reduces selectin binding and metastasis. mdpi.com |
This compound in Reproductive Biology
Involvement in Fertilization Processes (Sperm-Egg Binding)
The process of human fertilization is initiated by the binding of a sperm cell to the zona pellucida (ZP), the extracellular matrix surrounding the oocyte. nih.gov Extensive research has identified the Sialyl Lewis X (sLeX) sequence as the primary carbohydrate ligand on the human ZP that mediates this crucial binding event. nih.govnih.gov Ultrasensitive mass spectrometric analyses have revealed that sLeX is the most abundant terminal sequence on both the N- and O-glycans of the glycoproteins that constitute the human ZP. nih.gov
The functional importance of this interaction is demonstrated by inhibition studies. Glycoconjugates that are terminated with the sLeX sequence, as well as antibodies directed against sLeX, have been shown to significantly inhibit the binding of sperm to the ZP. nih.gov This indicates that the sLeX structure is a key recognition element for human sperm.
Further research has led to the identification of a specific sLeX-binding protein on the surface of human spermatozoa. nih.gov Through affinity chromatography, a protein known as Chromosome 1 open reading frame 56 (C1orf56) was identified as a receptor for sLeX on capacitated sperm. nih.gov This interaction between the sLeX on the egg's ZP and its corresponding receptor on the sperm is a critical molecular event for successful human fertilization. nih.govnih.gov
| Component | Location | Function | Key Research Finding |
|---|---|---|---|
| Sialyl Lewis X (sLeX) | Zona Pellucida (ZP) of the oocyte nih.gov | Acts as the primary carbohydrate ligand for sperm binding. nih.gov | Identified as the most abundant terminal sequence on human ZP glycans. nih.gov |
| Chromosome 1 open reading frame 56 (C1orf56) | Surface of capacitated spermatozoa nih.gov | Acts as the receptor for the sLeX ligand on the ZP. nih.gov | Identified as a sLeX-binding protein on human sperm. nih.gov |
| Anti-sLeX Antibodies/sLeX-terminated glycoconjugates | Experimental addition | Inhibit sperm-ZP binding. nih.gov | Demonstrates the essential role of the sLeX-mediated interaction in fertilization. nih.gov |
Role in Embryonic Development
Beyond its role in fertilization, Sialyl Lewis X is also a key molecule in the early stages of embryonic development. nih.gov It is also known as the stage-specific embryonic antigen 1 (SSEA-1), a designation that underscores its importance during embryogenesis. nih.gov One of the critical events in early development is the implantation of the embryo into the uterine wall. This process involves a complex series of cell-cell adhesion events between the embryo's trophoblast cells and the maternal endometrial cells.
Research has shown that sLeX plays a significant role in mediating the adhesion of the trophoblast to the endometrium. nih.govresearchgate.net The expression of sLeX on the surface of endometrial cells can be enhanced by the inflammatory cytokine Interleukin-1 beta (IL-1β). nih.govresearchgate.net This upregulation of sLeX facilitates the attachment of trophoblast spheroids to the endometrial monolayer. nih.govresearchgate.net The mechanism for this increased sLeX expression involves the elevation of the transcript levels of the glycosyltransferase gene fucosyltransferase 3 (FUT3). nih.govresearchgate.net Conversely, knocking down FUT3 using siRNA leads to a suppression of sLeX expression and a partial blocking of the IL-1β-promoted trophoblast attachment. nih.govresearchgate.net These findings indicate that the inflammatory microenvironment at the fetal-maternal interface can regulate the glycosylation pattern of endometrial cells, with sLeX acting as a crucial facilitator of embryo implantation. nih.govresearchgate.net
| Process | Role of Sialyl Lewis X | Regulatory Factors | Key Research Finding |
|---|---|---|---|
| Embryo Implantation | Mediates the adhesion of trophoblast cells to the endometrial lining. nih.govresearchgate.net | Upregulated by Interleukin-1 beta (IL-1β). nih.govresearchgate.net | IL-1β enhances sLeX expression via increased FUT3 transcription, promoting trophoblast attachment. nih.govresearchgate.net |
| Early Embryogenesis | Acts as a stage-specific embryonic antigen (SSEA-1). nih.gov | Involved in cell-cell recognition and adhesion events. | Its presence is a marker for specific stages of embryonic development. nih.gov |
This compound in Infectious Disease Research
Role in Viral and Bacterial Attachment
Sialyl Lewis X, as a terminal glycan structure on the surface of host cells, serves as a receptor for a variety of pathogens, facilitating their attachment and subsequent infection. nih.gov
In the context of viral infections, research has shown that sLeX can act as a receptor for certain influenza A viruses. nih.govresearchgate.net Specifically, subtype H7 avian influenza A viruses have been found to bind to sLeX. nih.govresearchgate.net While these viruses also bind to other sialic acid-containing glycans, the presence of sLeX on host tissues can facilitate viral infection. nih.gov Interestingly, the expression of sLeX varies among different avian species and tissues, which may contribute to the host and tissue tropism of these viruses. nih.gov Although sLeX facilitates virus binding, it is not the sole determinant of viral replication, suggesting a complex interplay of multiple receptors in the infection process. nih.gov
Sialyl Lewis X is also a key molecule in the pathogenesis of several bacterial infections. A well-studied example is its role in the colonization of the stomach by Helicobacter pylori. jci.orgnih.gov This bacterium possesses a sialic acid-binding adhesin (SabA) that recognizes and binds to sLeX on the surface of gastric epithelial cells. jci.orgnih.gov Intriguingly, H. pylori infection can induce an inflammatory response that leads to an increased expression of sLeX on the gastric mucosa. jci.orgnih.gov This upregulation of its own receptor is a mechanism by which the bacterium strengthens its adhesion to the stomach lining, promoting persistent infection. jci.org The expression levels of sLeX have been associated with the pathogenicity of the H. pylori strain. mdpi.com Furthermore, sLeX has been identified as a receptor for Pseudomonas aeruginosa, particularly in the context of cystic fibrosis where the expression of sLeX on airway cells can be increased. nih.gov
| Pathogen | Pathogen Adhesin/Component | Role of Sialyl Lewis X | Key Research Finding |
|---|---|---|---|
| Avian Influenza A Virus (subtype H7) | Hemagglutinin (HA) | Acts as a receptor that facilitates viral binding and infection. nih.govresearchgate.net | H7 viruses bind to sLeX, and its presence on host cells can shape tissue and host tropism. nih.gov |
| Helicobacter pylori | Sialic acid-binding adhesin (SabA) | Serves as the primary ligand for bacterial attachment to gastric epithelial cells. jci.orgnih.gov | H. pylori infection can induce the expression of sLeX, thereby enhancing its own colonization. jci.org |
| Pseudomonas aeruginosa | Not specified | Acts as a receptor for the bacterium. nih.gov | Important in the context of cystic fibrosis where sLeX expression on airway cells may be elevated. nih.gov |
Iv. Analytical and Characterization Techniques for Sialyl Lewis X Methyl Glycoside
Spectroscopic Methods for Structural Confirmation and Glycosidic Linkage Analysis
Spectroscopy is fundamental to the elucidation of the molecular architecture of Sialyl Lewis X methyl glycoside. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide atomic-level detail, confirming the identity, purity, and structural integrity of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the connectivity and stereochemistry of the molecule.
One-dimensional ¹H NMR spectra provide initial information, where signals for anomeric protons (the protons attached to the carbon involved in the glycosidic bond) typically resonate in a distinct region of the spectrum (δ ~4.4–6.0 ppm). nih.gov The chemical shifts and coupling constants (J-values) of these anomeric signals offer clues about the configuration (α or β) of the glycosidic linkages. nih.gov However, due to the similarity of the monosaccharide units, significant signal overlap occurs in the region where other sugar ring protons resonate (δ ~3.2–4.2 ppm), making a complete assignment from 1D spectra alone challenging. acs.orgnih.gov The methyl group of the glycoside introduces a characteristic singlet in the ¹H NMR spectrum.
¹³C NMR spectroscopy provides information on the carbon skeleton. nih.gov The chemical shifts of anomeric carbons are particularly diagnostic for linkage position and configuration. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment.
HSQC correlates protons with their directly attached carbons, allowing for the assignment of carbon resonances based on the more easily assigned proton signals. mdpi.com
HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is vital for determining the sequence of monosaccharides by identifying correlations between anomeric protons and the carbons of the adjacent sugar residue across the glycosidic bond.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close to each other, which helps to confirm the three-dimensional structure and the conformation around the glycosidic linkages. researchgate.net
The table below presents typical NMR data for key structural reporters in a Sialyl Lewis X derivative.
| Nucleus | Residue | Assignment | Chemical Shift (ppm) | Description |
| ¹H | Fucose | CH₃ | ~1.2 | Doublet, characteristic of 6-deoxy sugars |
| ¹H | N-Acetyl | CH₃ | ~2.0-2.2 | Singlet from the N-acetylglucosamine residue |
| ¹H | Methyl Glycoside | OCH₃ | ~3.5 | Singlet from the anomeric methyl group |
| ¹H | Sialic Acid, Fucose, Galactose, GlcNAc | Anomeric Protons | ~4.4 - 5.5 | Region for protons on C1 of each sugar |
| ¹³C | Fucose | CH₃ | ~15-20 | Methyl carbon of the fucose residue |
| ¹³C | N-Acetyl | CH₃ | ~20-25 | Acetyl methyl carbon |
| ¹³C | N-Acetyl | C=O | ~170-180 | Acetyl carbonyl carbon |
| ¹³C | Sialic Acid, Fucose, Galactose, GlcNAc | Anomeric Carbons | ~90-100 | Region for C1 carbons, sensitive to linkage |
This is an interactive data table based on generalized data from NMR analysis of glycosides. nih.gov
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to deduce its sequence through fragmentation analysis. hku.hk Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions of the glycoside with minimal fragmentation. researchgate.net The accurate mass measurement obtained from high-resolution MS can confirm the elemental composition of the molecule (C₃₂H₅₄N₂O₂₃). scbt.com
Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. hku.hk In an MS/MS experiment, a specific ion (the precursor ion, e.g., the molecular ion of this compound) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart at its weakest bonds, which in glycosides are typically the glycosidic linkages. hku.hkresearchgate.net The resulting fragment ions are then analyzed to reveal the sequence of the monosaccharide units.
The fragmentation pattern is predictable; neutral loss of terminal sugar residues is commonly observed. For instance, the fragmentation of Sialyl Lewis X would show sequential loss of fucose, sialic acid, and galactose. researchgate.net A particularly diagnostic experiment for detecting the Sialyl Lewis X motif involves identifying a fragment ion with a mass-to-charge ratio (m/z) of 803 in negative ion mode, which corresponds to the deprotonated tetrasaccharide itself. hku.hknih.gov
The table below summarizes key fragmentation data used in the MS/MS analysis of Sialyl Lewis X.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
| [M-H]⁻ | Varies | 146 | Loss of the terminal fucose residue |
| [M-H]⁻ | Varies | 291 | Loss of the terminal sialic acid residue |
| [M-H]⁻ | Varies | 453 | Loss of both sialic acid and galactose |
| Varies | 803.29 | - | Observation of the [Sialyl Lewis X - H]⁻ ion |
This is an interactive data table. Data is derived from common fragmentation patterns of sialylated and fucosylated glycans. hku.hkresearchgate.netnih.gov
Chromatographic Techniques for Purification and Analysis
Chromatography is essential for both the purification of this compound from complex synthesis mixtures and for its analysis. Different chromatographic methods exploit various physicochemical properties of the molecule.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of this compound. Given the polar nature of the carbohydrate, normal-phase and hydrophilic interaction liquid chromatography (HILIC) are effective separation modes. However, reversed-phase HPLC (RP-HPLC) is also widely used, often with ion-pairing reagents to improve retention and resolution of the charged sialic acid-containing oligosaccharide. nih.gov
When coupled with detectors such as UV-Vis (if a chromophore is present), evaporative light scattering (ELSD), or charged aerosol detection (CAD), HPLC can be used to assess the purity of a sample. The most powerful configuration is Liquid Chromatography-Mass Spectrometry (LC-MS), which combines the separation power of HPLC with the sensitive and specific detection of MS. nih.gov This allows for the analysis of this compound in complex biological matrices and the confirmation of its identity based on both retention time and mass-to-charge ratio.
Affinity chromatography is a powerful technique that exploits the specific biological recognition of the Sialyl Lewis X structure. This method is primarily used to study the interactions of Sialyl Lewis X with its binding partners, such as the selectin family of proteins (E-, P-, and L-selectin). nih.gov
In this technique, this compound (or a derivative) is immobilized onto a solid support matrix, creating an affinity column. elicityl-oligotech.comelicityl-oligotech.com A solution containing potential binding proteins is then passed through the column. Proteins that recognize and bind to the Sialyl Lewis X structure, like E-selectin, will be retained on the column, while non-binding proteins will pass through. The bound proteins can then be eluted by changing the buffer conditions (e.g., by altering pH, ionic strength, or by introducing a high concentration of a competitive soluble sugar). This technique is invaluable for purifying selectins and other Sialyl Lewis X-binding lectins and for studying the kinetics of these crucial protein-carbohydrate interactions. nih.gov
Immunochemical Assays for Detection and Quantification
Immunochemical assays utilize the high specificity of antibodies to detect and quantify the Sialyl Lewis X epitope. These methods are highly sensitive and are widely used in biological and clinical research. Monoclonal antibodies that specifically recognize the Sialyl Lewis X tetrasaccharide structure are commercially available and form the basis of these assays. biocompare.com
Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the quantification of Sialyl Lewis X. In a typical competitive ELISA format, a microtiter plate is coated with a Sialyl Lewis X conjugate. The sample containing an unknown amount of this compound is then added along with a known amount of a labeled anti-Sialyl Lewis X antibody. The free glycoside in the sample competes with the coated antigen for antibody binding. The amount of bound antibody, which is inversely proportional to the concentration of Sialyl Lewis X in the sample, is then measured using a secondary enzyme-linked antibody and a chromogenic substrate.
Other immunochemical methods include immunohistochemistry and immunocytochemistry, which use labeled anti-Sialyl Lewis X antibodies to visualize the location of the Sialyl Lewis X antigen on cells and in tissue sections. nih.govnih.gov While these methods detect the Sialyl Lewis X epitope on native glycoconjugates rather than the methyl glycoside specifically, the underlying principle of antibody-based recognition is the same.
Use of Anti-Sialyl Lewis X Antibodies (e.g., CSLEX1, HECA-452)
Monoclonal antibodies (mAbs) that specifically recognize the sLex epitope are invaluable tools for its detection and characterization. Among the most widely used are CSLEX1 and HECA-452.
CSLEX1 is a mouse IgM monoclonal antibody known to specifically bind to the sLex antigen. nih.govbdbiosciences.com It is routinely used in various immunoassays to identify the presence of sLex on cells and in tissues. biorxiv.org For instance, CSLEX1 can be used in immunoperoxidase staining of tissue sections, immunogold staining for electron microscopy, Western blotting to detect sLex on glycoproteins in cell lysates, and in ELISA to detect the antigen on intact cells or in membrane fractions. bdbiosciences.com Functional studies have shown that the CSLEX1 antibody can inhibit the adhesion of sLex-expressing cells, such as the HL-60 cell line, to E-selectin, a key receptor in inflammatory processes. bdbiosciences.com
HECA-452 is another critical monoclonal antibody used for sLex detection. nih.govnih.gov Like CSLEX1, it is employed in immunohistochemistry and flow cytometry to identify cells and tissues expressing sLex. nih.gov However, it's important to note the subtle differences in specificity between antibodies. For example, some research indicates that HECA-452 may not react with the N-glycolyl form of sLex (Neu5Gcα2-3Galβ1-4[Fucα1-3]GlcNAc), which is common in mice, whereas it does bind to the human N-acetyl form (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc). nih.govbidmc.org This highlights the necessity of choosing the appropriate antibody based on the specific context of the research. Both antibodies have been instrumental in linking sLex expression to cancer progression, where its presence is often associated with increased metastatic potential. nih.gov
Table 1: Comparison of Common Anti-Sialyl Lewis X Antibodies
| Antibody | Isotype | Immunogen | Applications | Functional Effects | Specificity Notes |
| CSLEX1 | Mouse IgM, κ | Membrane proteins from human stomach adenocarcinoma | Flow Cytometry, Western Blot, ELISA, Immunohistochemistry, Immunofluorescence nih.govbdbiosciences.com | Inhibits adhesion of sLex-positive cells to E-selectin bdbiosciences.com | Binds to sLex without sulfation nih.gov |
| HECA-452 | Rat IgM | Human peripheral lymph node high endothelial venules | Flow Cytometry, Immunohistochemistry, Western Blot nih.govnih.gov | Used to identify sLex-expressing cells in cancer metastasis studies nih.gov | Does not react with the N-glycolyl form of sLex nih.govbidmc.org |
Flow Cytometry for Cell Surface Expression Analysis
Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of particles, most notably cells. When coupled with fluorescently labeled antibodies, it becomes an essential method for quantifying the expression of cell surface antigens like sLex. nih.gov
In a typical assay, cells are incubated with a primary anti-sLex antibody, such as CSLEX1 or HECA-452. biorxiv.orgresearchgate.net Subsequently, a secondary antibody conjugated to a fluorophore (e.g., FITC, Alexa Fluor) that binds to the primary antibody is added. nih.gov The cells are then passed single-file through a laser beam within a flow cytometer. The instrument detects the fluorescence emitted from each cell, providing a quantitative measure of sLex expression on a per-cell basis. nih.gov
This technique is widely used to:
Compare sLex levels between different cell populations (e.g., cancerous vs. non-cancerous cells). researchgate.net
Monitor changes in sLex expression following genetic modification or treatment with metabolic inhibitors. nih.govresearchgate.net
Sort cell populations based on their level of sLex expression for further analysis. researchgate.net
For example, studies have used flow cytometry to demonstrate that the expression of sLex on cancer cells can be significantly decreased after treatment with fucosyltransferase inhibitors. nih.gov It has also been used to show that metastatic cancer cell lines often exhibit a higher percentage of sLex-positive cells compared to non-metastatic lines. researchgate.net
Glycan Microarrays and Antibody Arrays
Glycan and antibody microarrays represent advanced, high-throughput platforms for studying carbohydrate-protein interactions and profiling glycan expression.
Glycan microarrays consist of a collection of different, structurally defined glycans, including sLex and its variants, immobilized on a solid surface. emukk.com These arrays are used to screen the binding specificity of antibodies, lectins, or whole cells. For instance, a purified antibody like HECA-452 can be tested against a glycan array to confirm its high specificity for the sLex structure and to check for any cross-reactivity with related glycans. nih.gov This is a crucial step in validating the tools used for sLex characterization.
Antibody arrays , conversely, involve immobilizing a large number of different antibodies onto a microarray chip. nih.govnih.gov To detect sLex-modified proteins, a biological sample like blood plasma is applied to the array, allowing proteins to be captured by their specific antibodies. nih.govnih.gov The array is then probed with a fluorescently labeled anti-sLex antibody. nih.govnih.gov This "sandwich" assay format allows for the simultaneous measurement of the abundance of thousands of specific proteins and their sLex glycosylation status. nih.gov This powerful technique has been used to discover novel protein carriers of sLex in the plasma of cancer patients, identifying potential biomarkers for disease detection and monitoring. nih.govnih.gov
Functional Assays for Biological Activity
Beyond detection and characterization, it is vital to assess the biological functionality of Sialyl Lewis X, particularly its role in mediating cell adhesion through interactions with selectin proteins.
Cell Adhesion Assays (e.g., Leukocyte Adhesion to Endothelial Cells)
Cell adhesion assays are fundamental for evaluating the functional competence of sLex as a selectin ligand. These assays often mimic the physiological conditions of leukocyte trafficking, where white blood cells roll along and adhere to the endothelial lining of blood vessels at sites of inflammation. nih.gov
A common in vitro model involves culturing a monolayer of human endothelial cells (like HUVECs) and activating them with cytokines (e.g., TNF-α) to induce the expression of E-selectin and P-selectin on their surface. bdbiosciences.com Then, a suspension of cells expressing sLex (such as leukocytes or cancer cells) is perfused over the endothelial monolayer under defined flow conditions that simulate blood flow in capillaries. nih.gov The number of cells that adhere to or roll on the endothelial surface is quantified, typically through microscopy.
The specificity of the interaction is confirmed by inhibition experiments. The adhesion can be significantly reduced by pre-incubating the sLex-expressing cells with blocking antibodies like CSLEX1 or by treating the endothelial cells with antibodies against E-selectin. bdbiosciences.com Cell-free systems have also been developed, using sLex-coated microspheres and substrates coated with purified E-selectin, which demonstrate that the sLex-selectin bond is the minimal functional unit required for rolling adhesion under flow. nih.gov These assays have been crucial in establishing that increased sLex expression on tumor cells directly enhances their adhesion to endothelial cells, a critical step in metastasis. nih.gov
Surface Plasmon Resonance (SPR) for Binding Kinetics
In a typical SPR experiment to study the sLex-selectin interaction, one molecule (the ligand, e.g., a synthetic sLex-containing glycoconjugate or a glycoprotein (B1211001) bearing sLex) is immobilized onto a sensor chip. aacrjournals.org The other molecule (the analyte, e.g., purified E-selectin) is then flowed across the sensor surface at various concentrations. aacrjournals.org Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU). youtube.com
The resulting data, plotted as a sensorgram (RU vs. time), allows for the precise calculation of kinetic parameters. illinois.edu SPR has been instrumental in:
Quantifying the affinity of sLex for different selectins (E-, P-, and L-selectin).
Comparing the binding of different sLex analogues or glycoforms to selectins.
Determining how modifications to the sLex structure, such as sulfation, affect binding kinetics.
These quantitative binding studies are essential for the rational design of sLex mimetics and inhibitors aimed at disrupting pathological cell adhesion in inflammation and cancer.
Table 2: Summary of Functional Assays for Sialyl Lewis X
| Assay Type | Principle | Key Information Provided | Example Application |
| Cell Adhesion Assay | Quantifies the binding of sLex-expressing cells to a surface coated with selectins (e.g., activated endothelial cells) under flow conditions. | Functional competence of sLex in mediating cell rolling and adhesion. | Demonstrating that sLex on cancer cells promotes their adhesion to endothelial monolayers, a key step in metastasis. nih.gov |
| Surface Plasmon Resonance (SPR) | A label-free optical method that measures real-time binding between an immobilized ligand (e.g., sLex) and an analyte (e.g., E-selectin) in solution. nih.gov | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). illinois.edu | Quantifying the binding affinity between sLex and E-selectin to screen for potential adhesion inhibitors. aacrjournals.org |
V. Future Directions and Emerging Research Avenues
Development of Novel Sialyl Lewis X Methyl Glycoside Analogues and Mimetics
The development of novel analogues and mimetics of this compound is a burgeoning area of research, driven by the need for more potent and selective inhibitors of selectin-mediated cell adhesion. researchgate.netacs.org Scientists are synthesizing a variety of derivatives to enhance binding affinity and improve pharmacokinetic properties.
One approach involves the modification of the fucose residue within the sLeX structure. For instance, analogues with 2-epi-, 2,3-di-epi-, 4-epi-, and 2-O-methyl-L-fucose have been successfully synthesized. nih.gov Another strategy focuses on creating mimetics that retain the essential binding features of sLeX while offering greater stability and ease of synthesis. nih.gov This includes the development of bicyclic galactopyranosides that act as rigid scaffolds. acs.orgnih.gov These mimetics often replace the N-acetylneuraminic acid with other structures containing the critical carboxylic acid function, with a focus on pre-organizing this group into the bioactive conformation for optimal selectin binding. researchgate.net The goal of these modifications is to create compounds that can effectively block the interaction between sLeX and selectins, thereby preventing processes like leukocyte recruitment in inflammatory diseases. acs.orgnih.gov
Recent efforts have also explored the creation of C-glycoside derivatives, which are of interest as conformational probes for selectin binding and as hydrolytically stable analogues. acs.org Furthermore, the development of sLeX glycomimetics with tetrazole carboxyl bioisosteres has shown promise in binding to both E- and P-selectin and blocking their interaction with P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1). nih.gov
Advanced Glycoengineering Approaches for Therapeutic Applications
Glycoengineering, the modification of glycan structures on proteins and cells, presents a powerful strategy for enhancing the therapeutic potential of molecules related to Sialyl Lewis X. nih.gov A key focus is on modulating the expression of sLeX on cell surfaces to influence cell adhesion and signaling pathways.
Metabolic glycan engineering using synthetic analogues of N-acetylmannosamine (ManNAc) has been shown to enhance the expression of sLeX epitopes on leukocytes, leading to increased cell adhesion. biorxiv.org This approach holds potential for therapeutic interventions in conditions where enhanced leukocyte extravasation is desired. Conversely, strategies are also being developed to inhibit sLeX biosynthesis. For example, 5-thiofucose can be metabolized by cells to produce a nucleotide sugar that impairs the activity of fucosyltransferases, the enzymes responsible for the final step in sLeX synthesis. nih.gov This leads to reduced sLeX expression and decreased cell adhesiveness, which could be beneficial in inflammatory conditions and cancer metastasis. nih.gov
Advances in gene editing technologies are also revolutionizing glycoengineering, allowing for more precise control over the glycosylation machinery within cells. nih.gov This could enable the production of therapeutic proteins with optimized sLeX structures for improved efficacy and biodistribution.
High-Throughput Screening for Sialyl Lewis X Modulators
High-throughput screening (HTS) is a critical tool for the discovery of novel modulators of Sialyl Lewis X and its interactions. nih.gov These screening platforms enable the rapid testing of large compound libraries to identify molecules that can either inhibit or enhance the function of sLeX.
A fluorescence polarization-based HTS assay has been developed to identify inhibitors of sialyltransferases and fucosyltransferases, the enzymes responsible for sLeX biosynthesis. nih.govnih.gov This method utilizes a fluorescently labeled donor substrate that, when transferred to a glycoprotein acceptor, results in a detectable change in fluorescence polarization. nih.gov This catalytic assay is robust and can identify inhibitors that target either the donor or acceptor substrate binding sites. nih.gov Screening of thousands of compounds using this platform has already led to the discovery of several promising inhibitors for this family of enzymes. nih.gov
These HTS facilities often employ state-of-the-art liquid handling automation, multiplatform plate readers, and high-content imaging equipment to facilitate complex and diverse screens. ox.ac.uk The ability to rapidly screen for modulators of sLeX expression and function is crucial for the development of new therapeutic agents for a wide range of diseases.
Investigating the Role of this compound in Other Disease States
While the role of Sialyl Lewis X in inflammation and cancer metastasis is well-established, ongoing research is exploring its involvement in a broader range of diseases. wikipedia.org The use of this compound as a research tool is instrumental in these investigations.
Recent studies have highlighted the importance of sLeX in fertilization, where it is the most abundant terminal sequence on the glycans of human zona pellucida glycoproteins and is involved in sperm-egg binding. explorationpub.comnih.gov In fact, a sLeX-binding protein on human spermatozoa, chromosome 1 open reading frame 56 (C1orf56), has been identified. nih.gov
Furthermore, sLeX is being investigated as a potential biomarker for various conditions. For example, in colorectal cancer, the expression of sLeX on glycosphingolipids, N-glycans, and O-glycans is linked to a colon-like differentiation program. nih.gov The ability to detect specific glycan content on proteins could enhance their utility as biomarkers. nih.gov Overexpression of sLeX has also been noted on diseased liver cells, suggesting its potential as a diagnostic marker for liver disease. wikipedia.org The role of sLeX is also being explored in the context of blood cancers, such as Hodgkin disease and certain types of leukemia, where it is expressed on the surface of cancer cells. wikipedia.org
Structural Biology of this compound-Protein Interactions
Understanding the three-dimensional structure of this compound in complex with its binding partners is crucial for the rational design of new therapeutics. X-ray crystallography and other structural biology techniques provide detailed insights into the molecular interactions that govern binding affinity and specificity.
Co-crystal structures of the sialoglycan binding region of the bacterial adhesin SrpA with sLeX have been determined. rcsb.org These studies have revealed that the binding site is significantly larger than the sLeX tetrasaccharide itself, suggesting that the interaction may be multivalent or involve a larger, disialylated glycan. rcsb.org This information is critical for designing inhibitors that can effectively block the adhesion of bacteria like Streptococcus sanguinis, a leading cause of infective endocarditis. rcsb.org
The structural analysis of sLeX-protein interactions provides a roadmap for the design of mimetics with improved binding properties. By understanding the key hydrogen bonds, hydrophobic interactions, and conformational requirements for binding, researchers can develop more potent and selective inhibitors.
Personalized Medicine and Glycobiomarker Development
The expression of Sialyl Lewis X can vary significantly between individuals and in different disease states, making it a promising candidate for the development of personalized medicine strategies and glycobiomarkers.
The detection of sLeX on specific proteins has the potential to improve cancer diagnosis and prognosis. nih.gov For example, detecting sLeX on proteins like MUC5AC or MUC16 has shown improved sensitivity for pancreatic cancer compared to the standard CA19-9 assay alone. nih.gov High-density antibody arrays are being used to identify novel sLeX-modified protein biomarkers in the plasma of cancer patients. nih.gov This approach allows for the rapid and high-throughput screening of glycoproteins, and the combination of sLeX content with protein levels can increase the ability to distinguish cancer patients from healthy controls. nih.gov
In the context of colorectal cancer, the expression of sLeX has been linked to specific transcriptional programs, suggesting that it could be used to stratify patients and guide treatment decisions. nih.gov As our understanding of the role of sLeX in different diseases grows, so too will the opportunities for its use as a biomarker for patient selection and monitoring treatment response in a personalized medicine setting.
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools for studying the behavior of this compound and its interactions with proteins. These methods provide insights into the conformational dynamics and energetics of binding that are often difficult to obtain through experimental methods alone.
MD simulations can be used to explore the influence of carbohydrate stereochemistry on the properties of glycolipids at an atomic level. nih.gov For example, simulations have been used to compare the behavior of n-octyl-β-D-galactopyranoside and n-octyl-β-D-glucopyranoside micelles, revealing differences in their hydrogen bonding networks and solvation properties. nih.gov These types of simulations can help to explain the experimental observations and guide the design of new molecules with desired properties.
Computational approaches are also used in the design and optimization of sLeX mimetics. By modeling the binding of different analogues to selectins, researchers can predict which modifications are likely to improve affinity and selectivity. This in silico screening can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Q & A
Q. What are the primary challenges in chemically synthesizing sialyl Lewis X (sLeX) methyl glycoside, and what strategies address these challenges?
The chemical synthesis of sLeX methyl glycoside involves navigating stereoselectivity and regioselectivity during glycosidic bond formation. Four main strategies have been developed: (1) sequential assembly of monosaccharide/disaccharide building blocks, (2) orthogonal protecting group schemes, (3) variation in glycosyl donor types (e.g., trichloroacetimidates vs. thioglycosides), and (4) optimization of leaving groups (e.g., bromide vs. fluoride) to control reactivity. For example, orthogonal protection of hydroxyl groups on galactose and fucose residues ensures selective coupling, while glycosyl donors with differing reactivities enable stepwise assembly .
Q. Which analytical methods are most effective for detecting and quantifying sLeX methyl glycoside in biological samples?
High-field nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation, particularly in studying conformational changes upon ligand binding (e.g., to E-selectin). Transferred nuclear Overhauser effect (NOE) experiments can measure dissociation constants (e.g., 1.1–2.0 mM for sLeX-E-selectin binding) and identify torsional angle changes in glycosidic linkages . Additionally, fluorescence-activated cell sorting (FACS) with monoclonal antibodies (e.g., CSLEX1) quantifies cell-surface sLeX expression, as demonstrated in metastatic B16-FTIII melanoma models .
Q. How does sLeX methyl glycoside interact with selectins, and what experimental models validate this interaction?
sLeX methyl glycoside binds E-selectin via its terminal sialic acid, galactose, and fucose residues. NMR studies reveal a conformational change in the glycosidic link between sialyl and galactosyl residues upon binding, driven by steric interactions with the lectin domain of E-selectin . Mouse melanoma B16-FTIII cells transfected with α1,3-fucosyltransferase III (Fuc-TIII) are used to study metastasis: cells expressing moderate sLeX levels (B16-FTIII·M) show increased lung nodule formation, while high expressers (B16-FTIII·H) are rejected by natural killer (NK) cells .
Advanced Research Questions
Q. How do contradictory findings regarding sLeX's role in metastasis inform experimental design?
While sLeX is a known selectin ligand, some studies report no correlation between sLeX expression and metastasis. For instance, FACS analysis of C2GnT-1-transfected cells showed unchanged sLeX levels, suggesting core 2 branched glycans or other epitopes may mediate selectin binding . To resolve contradictions, researchers should:
Q. What methodologies elucidate the dual roles of sLeX in promoting metastasis and triggering NK cell-mediated rejection?
sLeX's dual roles depend on expression levels and glycan context:
- Pro-metastatic role : Moderate sLeX in long N-glycans (e.g., B16-FTIII·M) enhances endothelial adhesion.
- Anti-metastatic role : Overexpression in short N-glycans (e.g., B16-FTIII·H) activates NK cell recognition. Key methodologies include:
- Glycan structural analysis (MALDI-TOF MS) to differentiate long vs. short N-glycans.
- In vivo models with NK cell-depleted (e.g., beige mice) or immunocompetent hosts.
- Apoptosis assays (TUNEL) to quantify tumor cell clearance .
Q. How can sLeX methyl glycoside serve as a prognostic biomarker in cancer, and what statistical approaches validate its clinical relevance?
In endometrial cancer (EC), immunohistochemical staining with anti-sLeX antibodies correlates sLeX expression (Immunoreactive Score, IRS) with histopathological parameters. For example:
Methodological Guidelines
- Synthesis : Prioritize modular strategies with orthogonal protection to streamline sLeX assembly .
- Detection : Combine NMR for structural insights and FACS for quantitative cell-surface analysis .
- In vivo models : Use syngeneic (e.g., C57BL/6 mice) and immunodeficient (e.g., SCID) hosts to dissect immune vs. non-immune mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
